molecular formula C29H21NO B14675422 Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- CAS No. 37835-64-6

Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)-

Cat. No.: B14675422
CAS No.: 37835-64-6
M. Wt: 399.5 g/mol
InChI Key: UPNFLPLVULAWMX-UHFFFAOYSA-N
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Description

Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its diverse biological activities and applications in medicinal chemistry . The compound Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- is characterized by the presence of a phenyl group attached to a pyrrole ring, which is further substituted with three phenyl groups at positions 2, 4, and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- can be achieved through various synthetic routes. One efficient method involves the use of acetophenone and trimethylacetaldehyde in the presence of TosMIC (Tosylmethyl isocyanide) and a mild base such as LiOH·H₂O. This one-pot synthetic procedure is economical and yields good results .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)-.

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- involves its interaction with various molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, pyrrole derivatives have been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of multiple phenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

37835-64-6

Molecular Formula

C29H21NO

Molecular Weight

399.5 g/mol

IUPAC Name

phenyl-(2,4,5-triphenyl-1H-pyrrol-3-yl)methanone

InChI

InChI=1S/C29H21NO/c31-29(24-19-11-4-12-20-24)26-25(21-13-5-1-6-14-21)27(22-15-7-2-8-16-22)30-28(26)23-17-9-3-10-18-23/h1-20,30H

InChI Key

UPNFLPLVULAWMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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